molecular formula C7H11F3N2O B1372520 1-(Trifluoroacetyl)-1,4-diazepane CAS No. 1177329-26-8

1-(Trifluoroacetyl)-1,4-diazepane

Cat. No.: B1372520
CAS No.: 1177329-26-8
M. Wt: 196.17 g/mol
InChI Key: YYHQTRXNMLTEBR-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The trifluoroacetyl group attached to the diazepane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1,4-Diazepane+Trifluoroacetic AnhydrideThis compound+Acetic Acid\text{1,4-Diazepane} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 1,4-Diazepane+Trifluoroacetic Anhydride→this compound+Acetic Acid

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoroacetyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(Trifluoroacetyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoroacetyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoroacetyl)-piperidine: Another trifluoroacetyl-containing compound with a six-membered ring.

    1-(Trifluoroacetyl)-pyrrolidine: A five-membered ring analog.

    1-(Trifluoroacetyl)-azepane: A seven-membered ring analog without the second nitrogen atom.

Uniqueness

1-(Trifluoroacetyl)-1,4-diazepane is unique due to the presence of two nitrogen atoms in the seven-membered ring, which can participate in hydrogen bonding and other interactions. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQTRXNMLTEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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